2-(Allylamino)isonicotinic acid is an organic compound with the chemical formula and a CAS number of 1019461-29-0. This compound features an isonicotinic acid structure, which is a derivative of pyridine, characterized by the presence of an allylamino group at the 2-position. The molecular weight of 2-(Allylamino)isonicotinic acid is approximately 178.19 g/mol. Its structure includes a carboxylic acid group and an amino group that contributes to its potential biological activities and applications in medicinal chemistry.
There is no documented information on the mechanism of action of AAIA.
As with any new compound, safety information for AAIA is not yet established. Standard protocols for handling unknown chemicals should be followed if working with AAIA in a research setting.
Due to the limited research on AAIA, further investigation is warranted to explore its potential. Here are some possibilities:
These reactions highlight its versatility as a building block in organic synthesis.
The synthesis of 2-(Allylamino)isonicotinic acid typically involves several key steps:
2-(Allylamino)isonicotinic acid has potential applications in various fields:
Research on the interaction profiles of 2-(Allylamino)isonicotinic acid is still emerging. Studies often focus on:
Several compounds share structural similarities with 2-(Allylamino)isonicotinic acid, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Isonicotinic Acid | C6H5NO2 | Basic structure; significant antimicrobial activity |
| 2-(Dimethylamino)isonicotinic Acid | C10H15N3O2 | Dimethylamino group; varied pharmacological effects |
| 2-(Diallylamino)isonicotinic Acid | C12H14N2O2 | Diallyl substitution; potential enhanced activity |
This comparison illustrates the unique position of 2-(Allylamino)isonicotinic acid within a family of related compounds, emphasizing its potential for diverse applications in medicinal chemistry and beyond.
Aminoisonicotinic acid derivatives have been pivotal in medicinal chemistry since the mid-20th century, particularly in antitubercular drug development. Isoniazid, a 2-substituted isonicotinic acid hydrazide, emerged as a cornerstone in tuberculosis treatment in the 1950s. The structural versatility of isonicotinic acid—featuring a pyridine ring with a carboxylic acid group at the 4-position—enabled systematic modifications. Early studies focused on hydrazide derivatives, which demonstrated enhanced bioactivity due to their ability to form reactive intermediates within mycobacterial cells. Later research expanded to include amides, esters, and amine-substituted variants, such as 2-(allylamino)isonicotinic acid, which introduced allylamine groups to modulate solubility and target binding.
| Key Historical Derivatives | Applications | Structural Features |
|---|---|---|
| Isoniazid (2-hydrazino) | Antitubercular | Hydrazide linkage |
| Ethionamide (2-ethylthio) | Antimycobacterial | Thioamide substitution |
| 2-(Allylamino)isonicotinic acid | Synthetic precursor | Allylamine side chain |
This historical progression highlights the strategic substitution of the isonicotinic acid scaffold to optimize pharmacokinetic properties and biological activity.
2-(Allylamino)isonicotinic acid serves as a valuable building block in organic synthesis due to its dual functionality: the carboxylic acid group facilitates esterification or amidation, while the allylamine moiety enables crosslinking or polymerization. In materials science, isonicotinic acid derivatives are employed as ligands in coordination polymers and metal-organic frameworks (MOFs). For example, isonicotinic acid-templated metal phosphate-oxalates exhibit tailored luminescence and proton-conduction properties, underscoring their utility in energy storage and optoelectronic devices.
The compound’s reactivity is governed by:
Recent advances include one-pot synthesis methods that streamline the preparation of substituted 2-amino isonicotinic acids, reducing reaction steps and improving yields.
Isonicotinic acid derivatives are integral to:
Modern research focuses on optimizing synthetic routes, exploring biological activity, and expanding material applications. Key trends include:
Emerging studies also investigate the compound’s role in forming Schiff bases and oxadiazoles, which enhance antioxidant and antimicrobial properties.